![molecular formula C9H5FN2O3 B6227622 6-fluoro-8-nitroquinolin-3-ol CAS No. 1386998-10-2](/img/no-structure.png)
6-fluoro-8-nitroquinolin-3-ol
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Overview
Description
Fluoroquinolones are a type of chemical compounds that often have pharmaceutical applications, particularly as antibacterials . They typically contain a quinolone structure with a fluorine atom attached, which can result in improved antimicrobial properties .
Synthesis Analysis
The synthesis of fluoroquinolones generally involves the manipulation of the quinolone skeleton, such as incorporating fluorine atoms at specific positions on the benzene ring . This can significantly enhance the antimicrobial properties of the compound .Molecular Structure Analysis
The molecular structure of fluoroquinolones typically includes a quinolone system with a fluorine atom attached at a specific position . The exact structure can vary depending on the specific compound and the position of the fluorine atom .Chemical Reactions Analysis
Fluoroquinolones can undergo various chemical reactions, particularly redox processes . These reactions often involve the formation of highly reactive intermediates, which can be challenging to study due to their short lifetimes .Physical And Chemical Properties Analysis
The physical and chemical properties of fluoroquinolones can vary depending on the specific compound. For example, some fluoroquinolones are solid at room temperature and have a specific molecular weight .Mechanism of Action
Fluoroquinolones generally work by inhibiting bacterial DNA-gyrase, which can disrupt bacterial reproduction and result in a high level of antibacterial activity . This mechanism of action is different from many other types of antibacterials, which can make fluoroquinolones effective against strains resistant to other drugs .
Safety and Hazards
Future Directions
The field of fluoroquinolones is continually evolving, with ongoing research into new synthetic processes, mechanisms of action, and applications . This includes the development of new fluoroquinolones with improved properties, as well as the application of advanced technologies such as 3D printing in pharmaceutical manufacturing .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-fluoro-8-nitroquinolin-3-ol involves the nitration of 6-fluoroquinolin-3-ol followed by reduction of the nitro group to an amino group and subsequent diazotization and coupling with a nitro compound.", "Starting Materials": [ "6-fluoroquinolin-3-ol", "nitric acid", "sulfuric acid", "sodium nitrite", "hydrochloric acid", "sodium hydroxide", "8-nitro-1-naphthol" ], "Reaction": [ "Nitration of 6-fluoroquinolin-3-ol using nitric acid and sulfuric acid to yield 6-fluoro-8-nitroquinolin-3-ol", "Reduction of the nitro group in 6-fluoro-8-nitroquinolin-3-ol to an amino group using sodium hydroxide", "Diazotization of the amino group using nitrous acid generated in situ from sodium nitrite and hydrochloric acid", "Coupling of the diazonium salt with 8-nitro-1-naphthol in alkaline conditions to yield 6-fluoro-8-nitroquinolin-3-ol" ] } | |
CAS RN |
1386998-10-2 |
Product Name |
6-fluoro-8-nitroquinolin-3-ol |
Molecular Formula |
C9H5FN2O3 |
Molecular Weight |
208.1 |
Purity |
95 |
Origin of Product |
United States |
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